molecular formula C2H6S B042306 Di((2H3)methyl) sulphide CAS No. 926-09-0

Di((2H3)methyl) sulphide

Cat. No. B042306
CAS RN: 926-09-0
M. Wt: 68.17 g/mol
InChI Key: QMMFVYPAHWMCMS-WFGJKAKNSA-N
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Description

Dimethyl sulfide (DMS) is an organosulfur compound with the formula (CH3)2S . It is the simplest thioether and is a flammable liquid that boils at 37 °C (99 °F) and has a characteristic disagreeable odor . It is a component of the smell produced from cooking certain vegetables, notably maize, cabbage, beetroot, and seafoods .


Molecular Structure Analysis

The molecular structure of Dimethyl sulfide consists of two methyl groups attached to a sulfur atom . The molecule contains a total of 8 bonds, including 2 non-H bonds and 1 sulfide .


Chemical Reactions Analysis

Dimethyl sulfide can undergo various chemical reactions. For example, with chlorinating agents such as sulfuryl chloride, dimethyl sulfide converts to chloromethyl methyl sulfide . Like other methylthio compounds, DMS can be deprotonated by butyl lithium .


Physical And Chemical Properties Analysis

Dimethyl sulfide is a clear colorless to straw-colored liquid with a disagreeable odor . It has a boiling point of 99°F, a molecular weight of 62.1, a freezing point/melting point of -144°F, and a vapor pressure of 26.24 psi at 55 °C . The specific gravity is 0.85 .

Safety and Hazards

Dimethyl sulfide is highly flammable and may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

trideuterio(trideuteriomethylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QMMFVYPAHWMCMS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80239058
Record name Di((2H3)methyl) sulphide
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Molecular Weight

68.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl sulfide-d6
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Product Name

Di((2H3)methyl) sulphide

CAS RN

926-09-0
Record name Dimethyl-d6 sulfide
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Record name Di((2H3)methyl) sulphide
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Record name Di((2H3)methyl) sulphide
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Record name Di[(2H3)methyl] sulphide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic data is available for dimethyl sulfide-d6?

A1: Several spectroscopic studies have characterized dimethyl sulfide-d6. Research utilizing molecular beam Fourier transform microwave spectroscopy determined the rotational constants (A, B, and C) and quadrupole coupling constants (χaa and χbb − χcc) for the compound in its vibrational ground state. [] Another study investigated the microwave spectra of dimethyl sulfide-d6 in both ground and excited torsional states. [] These spectroscopic parameters are invaluable for understanding its structure and behavior in various chemical environments.

Q2: How does deuteration in dimethyl sulfide-d6 affect its properties compared to dimethyl sulfide?

A2: Deuteration, the replacement of hydrogen atoms with deuterium, leads to subtle changes in the compound's properties. Primarily, it affects the rate of chemical reactions involving the substituted atoms, a phenomenon known as the kinetic isotope effect. For example, in the reaction of dimethyl sulfide and singlet oxygen, a kinetic isotope effect (kH/kD = 2−4) is observed for the formation of sulfones, suggesting that the rate-determining step involves the methyl protons. [] This implies that deuteration at these positions could significantly alter the reaction rate.

Q3: Are there any studies that utilized dimethyl sulfide-d6 to understand reaction mechanisms?

A3: Yes, a study investigating the mechanism of sulfone formation during the reaction of sulfides with singlet oxygen employed dimethyl sulfide-d6. [] By using dimethyl sulfide-d6 and observing H−D exchange in the final sulfone product, the researchers were able to deduce the involvement of S-hydroperoxysulfonium ylides as intermediates in the reaction mechanism. This exemplifies how isotopic substitution can be a powerful tool for elucidating complex reaction pathways.

Q4: Has dimethyl sulfide-d6 been used in research beyond studying sulfone formation?

A4: While the provided articles primarily focus on spectroscopic characterization and reaction mechanism studies, dimethyl sulfide-d6's unique properties make it valuable for various other research applications. For instance, its use in investigations involving halogen bonding and hydrogen bonding is highlighted. [] Here, dimethyl sulfide-d6 was used alongside difluoroiodomethane in Fourier transform-IR experiments to confirm the coexistence of halogen-bonded and hydrogen-bonded complexes, demonstrating its utility in studying non-covalent interactions.

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